N-cyclohexyl-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide is a complex organic compound characterized by its unique molecular structure and potential applications in medicinal chemistry and materials science. This compound features a thieno[3,2-d]pyrimidine core, which is significant in various biological activities.
This compound falls under the category of heterocyclic compounds, specifically thienopyrimidines, which are known for their diverse biological activities. Its structure includes functional groups such as amides and fluorinated aromatic moieties, enhancing its potential for pharmaceutical applications.
The synthesis of N-cyclohexyl-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide typically involves several multi-step organic reactions:
The molecular formula for N-cyclohexyl-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide is . The structural representation features a thienopyrimidine ring system with various substituents that contribute to its chemical properties.
Property | Value |
---|---|
Molecular Formula | C22H24FN3O3S |
Molecular Weight | 429.5 g/mol |
IUPAC Name | N-cyclohexyl-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1(2H)-yl]-N-methylacetamide |
InChI | InChI=1S/C22H24FN3O3S/c1-24(17-5-3-2-4-6-17)19(27)14-25-18-11-12-30-20(18)21(28)26(22(25)29)13-15-7-9-16(23)10-8-15/h7-12,17H,2-6,13-14H2,1H3 |
InChI Key | LCIPIHSNJWYUPN-UHFFFAOYSA-N |
N-cyclohexyl-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide can undergo several chemical reactions:
The specific reaction conditions (e.g., temperature and solvent) will influence the products formed during these reactions. For instance:
The mechanism of action for N-cyclohexyl-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide largely depends on its biological interactions:
The detailed pathways involved would require further investigation to elucidate how this compound affects cellular processes based on its structural features and substituents .
While specific physical properties such as melting point and boiling point are not widely reported in available literature for this compound, it is essential to consider factors like solubility and stability under various conditions when evaluating its practical applications.
Key chemical properties include:
N-cyclohexyl-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide has several potential applications:
CAS No.: 1000669-05-5
CAS No.: 10101-88-9
CAS No.:
CAS No.: 687-50-3
CAS No.: 30962-16-4